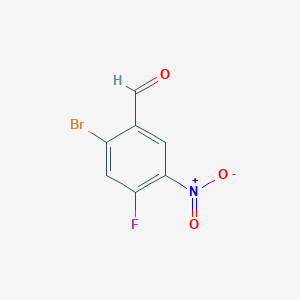

2-Bromo-4-fluoro-5-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-fluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core

Synthetic Routes and Reaction Conditions:

Nitration of 2-Bromo-4-fluorobenzaldehyde: The starting material, 2-Bromo-4-fluorobenzaldehyde, can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Bromination of 4-Fluoro-5-nitrobenzaldehyde: Alternatively, 4-Fluoro-5-nitrobenzaldehyde can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually conducted at room temperature.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.

Substitution: Amines, thiols, alkoxides, often in the presence of a base or catalyst.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 2-Bromo-4-fluoro-5-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Bromo-4-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-4-fluoro-5-nitrobenzaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.

Chemical Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the bromine, fluorine, and nitro groups, which influence the reactivity of the aldehyde group. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

2-Bromo-4-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.

4-Fluoro-5-nitrobenzaldehyde:

2-Bromo-5-nitrobenzaldehyde: Lacks the fluorine atom, altering its electronic properties and reactivity.

Uniqueness: 2-Bromo-4-fluoro-5-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups on the benzaldehyde core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

2-Bromo-4-fluoro-5-nitrobenzaldehyde is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H4BrFNO3

- Molecular Weight : Approximately 246.01 g/mol

- Structural Features : The compound features a bromine atom, a fluorine atom, and a nitro group attached to a benzaldehyde structure, which contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

- Electrophilic Nature : The carbonyl group in the benzaldehyde structure is electrophilic, allowing it to react with nucleophiles, which may enhance its biological activity.

- Hydrogen Bonding : The presence of bromine and fluorine enhances the compound's ability to form hydrogen bonds, influencing its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties. Below are key findings from various studies:

Antimicrobial Properties

- In Vitro Studies : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, it demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 48 |

Case Studies

- Study on Antifungal Activity : A study highlighted the antifungal efficacy of this compound against Candida albicans, where it inhibited fungal growth at concentrations as low as 16 µg/mL. This suggests its potential as a therapeutic agent in treating fungal infections.

- Application in Drug Development : The compound has been explored as a lead compound in drug design due to its unique structural features that allow for modifications aimed at enhancing biological activity. Researchers have synthesized various derivatives to evaluate their effectiveness against different pathogens.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Starting Material : Begin with 4-fluoro-2-nitrobenzaldehyde.

- Bromination : Use bromine or brominating agents under controlled conditions to introduce the bromine substituent.

- Purification : Employ recrystallization or chromatography techniques to purify the final product.

Properties

CAS No. |

1805556-76-6 |

|---|---|

Molecular Formula |

C7H3BrFNO3 |

Molecular Weight |

248.01 g/mol |

IUPAC Name |

2-bromo-4-fluoro-5-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H |

InChI Key |

FNYHMIHKYCGMGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.